

# Application Notes and Protocols: Disodium Succinate-d4 in Clinical Chemistry Assays

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Disodium succinate-d4*

Cat. No.: *B12397417*

[Get Quote](#)

## Introduction

**Disodium succinate-d4** is a deuterated analog of disodium succinate, a key intermediate in the citric acid (TCA) cycle. Due to its stable isotope label, it serves as an excellent internal standard (IS) for the quantification of endogenous succinate in biological matrices using mass spectrometry-based assays.<sup>[1][2]</sup> The measurement of succinate levels in clinical samples is of growing interest as it has been identified as a potential biomarker for various pathological conditions, including certain cancers, inflammatory diseases, and metabolic disorders.<sup>[3][4]</sup> This document provides detailed application notes and protocols for the use of **disodium succinate-d4** in clinical chemistry assays, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

## I. Application Notes

### 1. Clinical Significance of Succinate Measurement

Succinate, traditionally known for its role in cellular metabolism, is now recognized as a signaling molecule.<sup>[5]</sup> Dysregulation of succinate levels has been implicated in several disease states:

- Oncometabolism: In certain tumors, particularly those with mutations in the succinate dehydrogenase (SDH) enzyme, succinate accumulates to high levels.<sup>[3][4]</sup> This accumulation can drive tumorigenesis through various mechanisms, including the inhibition

of histone and DNA demethylases. Therefore, quantifying succinate can be valuable for diagnosing and monitoring SDH-deficient tumors.

- Inflammation and Ischemia-Reperfusion Injury: Elevated succinate levels have been observed in inflammatory conditions and during ischemia-reperfusion injury.[3][4]
- Metabolic Disorders: Circulating succinate levels have been investigated as a potential biomarker for metabolic diseases such as obesity and type 2 diabetes.[6][7]

## 2. Principle of Isotope Dilution Mass Spectrometry

The use of **disodium succinate-d4** as an internal standard in LC-MS/MS analysis is based on the principle of isotope dilution. A known amount of the deuterated standard is added to the biological sample at the beginning of the sample preparation process.[2] Since **disodium succinate-d4** is chemically identical to the endogenous succinate, it experiences the same extraction efficiency and ionization suppression or enhancement during the analysis.[1] However, it can be distinguished from the endogenous analyte by its higher mass-to-charge ratio (m/z) in the mass spectrometer. By comparing the peak area ratio of the endogenous succinate to the deuterated internal standard, a precise and accurate quantification of the endogenous succinate concentration can be achieved, correcting for any sample loss or matrix effects.[1]

## 3. Analytical Performance

LC-MS/MS methods utilizing deuterated succinate as an internal standard have demonstrated high sensitivity, specificity, and reproducibility for the quantification of succinate in various biological matrices, including serum, plasma, urine, and tissue homogenates.[3][4][8]

## II. Quantitative Data Summary

The following table summarizes the performance characteristics of a typical LC-MS/MS method for succinate quantification using a deuterated internal standard. The data is compiled from published literature and represents expected performance.[3][4][8]

| Parameter                          | Serum/Plasma        | Urine                         |
|------------------------------------|---------------------|-------------------------------|
| Linearity Range                    | 1.0 - 135.5 $\mu$ M | Varies based on dilution      |
| Correlation Coefficient ( $r^2$ )  | > 0.999             | > 0.99                        |
| Lower Limit of Quantitation (LLOQ) | 0.02 - 1.0 $\mu$ M  | Dependent on dilution factor  |
| Within-Run Precision (%CV)         | < 7.8%              | < 5%                          |
| Between-Run Precision (%CV)        | < 14.4%             | < 10%                         |
| Within-Run Accuracy (%Bias)        | < 7.8%              | < 10%                         |
| Between-Run Accuracy (%Bias)       | < 11.0%             | < 10%                         |
| Matrix Effect                      | < 9.1%              | Variable, requires correction |

### III. Experimental Protocols

#### 1. Quantification of Succinate in Human Serum/Plasma by LC-MS/MS

This protocol is adapted from validated methods for the quantification of succinate in human serum and plasma.[3][4]

##### a. Materials and Reagents

- **Disodium succinate-d4** (Internal Standard)
- Succinic acid (for calibration standards)
- LC-MS grade water
- LC-MS grade acetonitrile
- LC-MS grade methanol
- Formic acid

- Human serum/plasma (for calibration curve and quality controls)
- Solid Phase Extraction (SPE) cartridges (e.g., Phenomenex STRATA™-X-A) or protein precipitation reagents (e.g., trichloroacetic acid, ice-cold acetonitrile)[3][9]

b. Sample Preparation (Solid Phase Extraction - SPE)

- Thaw serum/plasma samples on ice.
- To 200  $\mu$ L of serum/plasma, add 50  $\mu$ L of **disodium succinate-d4** internal standard solution (concentration to be optimized, e.g., 5  $\mu$ g/mL).[4]
- Vortex for 10 seconds.
- Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
- Load the sample onto the SPE cartridge.
- Wash the cartridge with 1 mL of water.
- Elute the analyte with 1 mL of a suitable organic solvent (e.g., 5% formic acid in acetonitrile).
- Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100  $\mu$ L of the initial mobile phase.
- Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

c. LC-MS/MS Conditions

- LC System: UHPLC system
- Column: C18 reversed-phase column (e.g., Atlantis dC18, 2.1 mm  $\times$  100 mm, 3  $\mu$ m)[4]
- Mobile Phase A: 0.1% Formic acid in water[4]
- Mobile Phase B: Acetonitrile[4]

- Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, increases to a high percentage to elute the analyte, and then returns to the initial conditions for column re-equilibration.[10]
- Flow Rate: 0.25 - 0.4 mL/min
- Column Temperature: 35 - 40°C
- Injection Volume: 5 - 10  $\mu$ L
- MS System: Triple quadrupole mass spectrometer
- Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode[3][4]
- MRM Transitions:
  - Succinate: m/z 117.0 -> 73.0[8][11]
  - Succinate-d4: m/z 121.0 -> 77.0 (predicted, based on d6 transition of 121.0 -> 76.9)[10]
- Collision Energy and other MS parameters: Optimize by direct infusion of succinate and **disodium succinate-d4** standards.

## 2. Quantification of Succinate in Human Urine by LC-MS/MS

This protocol outlines a general procedure for urine sample analysis.[12][13]

### a. Materials and Reagents

- Same as for serum/plasma analysis.
- Human urine (for calibration curve and quality controls).

### b. Sample Preparation (Dilute-and-Shoot)

- Thaw urine samples on ice.
- Centrifuge the urine sample at 4°C to remove any particulate matter.[13]

- Dilute the urine sample (e.g., 1:20) with LC-MS grade water.[12]
- To a fixed volume of the diluted urine, add a known amount of **disodium succinate-d4** internal standard.
- Vortex thoroughly.
- Transfer to an autosampler vial for LC-MS/MS analysis.

#### c. LC-MS/MS Conditions

- The LC-MS/MS conditions are generally the same as for serum/plasma analysis. The gradient and sample injection volume may need to be optimized based on the succinate concentration in urine.

## IV. Visualizations

### 1. Experimental Workflow

The following diagram illustrates the general workflow for the quantification of succinate in biological samples using LC-MS/MS with **disodium succinate-d4** as an internal standard.



[Click to download full resolution via product page](#)

Caption: General workflow for succinate quantification.

### 2. Succinate Signaling Pathway

This diagram depicts the central role of succinate in the TCA cycle and its emerging role as a signaling molecule through its receptor, SUCNR1 (GPR91).



[Click to download full resolution via product page](#)

Caption: Succinate in metabolism and signaling.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 3. Quantification of succinic acid levels, linked to succinate dehydrogenase (SDH) dysfunctions, by an automated and fully validated liquid chromatography tandem mass spectrometry method suitable for multi-matrix applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Succinate Enhances Lipolysis and Decreases Adipocytes Size in Both Subcutaneous and Visceral Adipose Tissue from High-Fat-Diet-Fed Obese Mice [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. LC-MS/MS analysis of fumarate, succinate, and total 2HG [bio-protocol.org]
- 11. uab.edu [uab.edu]
- 12. US8652771B2 - Measurement of succinate in urine samples as a biomarker of kidney damage in diabetic subjects - Google Patents [patents.google.com]
- 13. Urine Sample Collection and Preparation in Metabolomics - Creative Proteomics [metabolomics.creative-proteomics.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Disodium Succinate-d4 in Clinical Chemistry Assays]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12397417#disodium-succinate-d4-in-clinical-chemistry-assays>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)